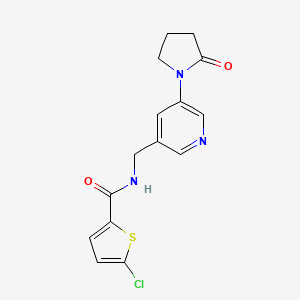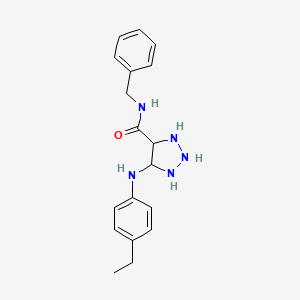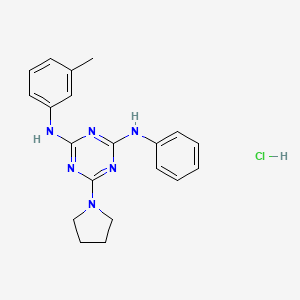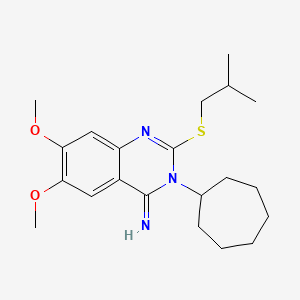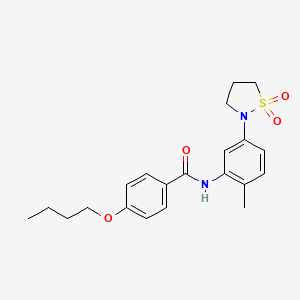![molecular formula C13H23NO5 B2959067 Tert-butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate CAS No. 2490323-05-0](/img/structure/B2959067.png)
Tert-butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “tert-butyl N-[(3R,4S)-4-methylpyrrolidin-3-yl]carbamate” has a CAS Number of 1334481-84-3 and a molecular weight of 200.28 . Another compound, “tert-butyl N-[(3R,4S)-3-hydroxytetrahydropyran-4-yl]carbamate”, has a CAS Number of 1932435-72-7 and a molecular weight of 217.27 .
Molecular Structure Analysis
The InChI code for “tert-butyl N-[(3R,4S)-4-methylpyrrolidin-3-yl]carbamate” is 1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8-/m0/s1 . For “tert-butyl N-[(3R,4S)-3-hydroxytetrahydropyran-4-yl]carbamate”, the InChI code is 1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-4-5-14-6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m0/s1 .Physical And Chemical Properties Analysis
The compound “tert-butyl N-[(3R,4S)-4-methylpyrrolidin-3-yl]carbamate” is a liquid at room temperature . On the other hand, “tert-butyl N-[(3R,4S)-3-hydroxytetrahydropyran-4-yl]carbamate” is a solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Constrained Peptide Mimetics
The research on spirolactams, including compounds related to "Tert-butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate," highlights their utility in creating conformationally restricted pseudopeptides. These compounds serve as mimetics for dipeptides like Pro-Leu and Gly-Leu, offering a new avenue for peptide synthesis that can enhance the stability and specificity of peptide-based therapeutics (Fernandez et al., 2002).
Advanced Material Synthesis
In the field of material science, derivatives of "Tert-butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate" have been explored for their potential in creating new materials with enhanced properties. For instance, the synthesis of monomeric antioxidants bearing carbamate groups for polyethylene modification demonstrates the versatility of such compounds in improving the thermal stability of plastics (Kim, 2004).
Biological Studies
In biological research, the metabolism of compounds structurally related to "Tert-butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate" has been studied to understand their biotransformation and detoxification processes. Such studies are crucial for developing safer and more effective agrochemicals and pharmaceuticals (Douch & Smith, 1971).
Chemical Reactions and Methodologies
The development of novel synthetic methodologies using "Tert-butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate" derivatives has broadened the scope of chemical transformations. This includes the synthesis of N-hydroxyureas through in situ generation of tert-butoxy isocyanate, showcasing the compound's role in facilitating complex organic reactions (Krause et al., 2010).
Supramolecular Chemistry
Derivatives of "Tert-butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate" have also been explored in supramolecular chemistry to study the effects of substituents on cyclohexane rings in supramolecular arrangements. This research sheds light on the interplay between molecular and crystal structures, contributing to the design of molecules with tailored physical and chemical properties (Graus et al., 2010).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-9-8-18-13(10(9)15)4-6-17-7-5-13/h9-10,15H,4-8H2,1-3H3,(H,14,16)/t9-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBNACQEJUJGSN-ZJUUUORDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC2(C1O)CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1COC2([C@H]1O)CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[2-(aminomethyl)phenyl]propanoate hydrochloride](/img/structure/B2958984.png)
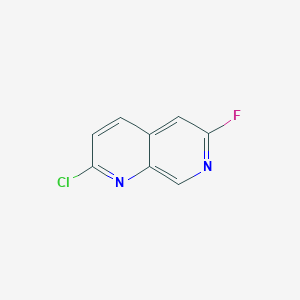
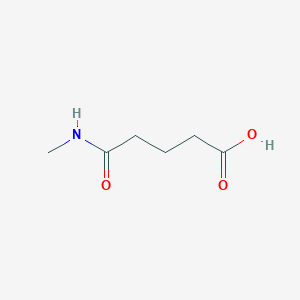
![3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2958989.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-(isopropylsulfonyl)benzoate](/img/structure/B2958990.png)

![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-3-(4-propoxyphenyl)propan-1-one](/img/structure/B2958994.png)
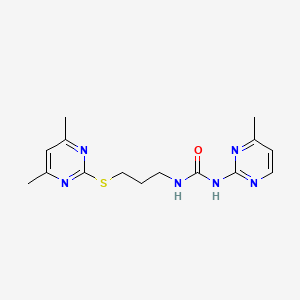
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenoxybenzamide](/img/structure/B2958996.png)
